molecular formula C40H44N6O9S2 B14077171 O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide

O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide

Cat. No.: B14077171
M. Wt: 816.9 g/mol
InChI Key: PMSZRAJRAUJUCO-CJEGOSRCSA-N
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Description

O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide involves several steps. The process typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the purine moiety and the thiomorpholine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-2-(6-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl) thiomorpholine-4-carbothioate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C40H44N6O9S2

Molecular Weight

816.9 g/mol

IUPAC Name

O-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-2-[6-(2-methylpropanoylamino)purin-9-yl]oxolan-3-yl] 1,1-dioxo-1,4-thiazinane-4-carbothioate

InChI

InChI=1S/C40H44N6O9S2/c1-25(2)37(48)44-35-32-36(42-23-41-35)46(24-43-32)38-34(55-39(56)45-18-20-57(49,50)21-19-45)33(47)31(54-38)22-53-40(26-8-6-5-7-9-26,27-10-14-29(51-3)15-11-27)28-12-16-30(52-4)17-13-28/h5-17,23-25,31,33-34,38,47H,18-22H2,1-4H3,(H,41,42,44,48)/t31-,33-,34-,38-/m1/s1

InChI Key

PMSZRAJRAUJUCO-CJEGOSRCSA-N

Isomeric SMILES

CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC(=S)N7CCS(=O)(=O)CC7

Canonical SMILES

CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC(=S)N7CCS(=O)(=O)CC7

Origin of Product

United States

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